Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate, also known as benzyl (2-oxopropyl)carbamate, is a chemical compound with the molecular formula . It is classified as a small molecule and belongs to the class of organic compounds known as benzyloxycarbonyls. These compounds contain a carbonyl group that is substituted with a benzyloxyl group, making them relevant in various chemical and pharmaceutical applications. The compound does not have any approved therapeutic indications or patents associated with it, indicating its potential status as an experimental agent in research contexts .
The synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate can be approached through several methods, primarily involving the reaction of benzyl carbamate with 2-hydroxypropionyl chloride or similar derivatives. The general synthetic route may involve:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity but are not extensively documented in the available literature.
The molecular structure of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate features several key components:
The structural representation can be illustrated using SMILES notation: CC(=O)CNC(=O)OCC1=CC=CC=C1
, which reflects its connectivity and functional groups .
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate can participate in various chemical reactions typical for carbamates, including:
These reactions highlight the compound's versatility in organic synthesis and potential applications in medicinal chemistry.
Relevant data on specific melting points, boiling points, and other physical constants remain sparse and warrant further investigation.
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate has potential applications in scientific research, particularly in medicinal chemistry as a lead compound for developing new pharmacological agents. Its structure suggests possible use in designing prodrugs that enhance bioavailability or target specific biological pathways. Additionally, it may serve as a building block in synthesizing more complex molecules for therapeutic purposes.
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8